molecular formula C3H2F3N3S2 B2905342 5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 1154962-96-5

5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2905342
CAS No.: 1154962-96-5
M. Wt: 201.19
InChI Key: YARYPXLLNXRQTP-UHFFFAOYSA-N
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Description

5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C3H2F3N3S2. It is known for its unique structure, which includes a trifluoromethyl group attached to a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-sulfanyl-1,3,4-thiadiazole-2-arylamine with trifluoromethylating agents. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) at room temperature, followed by cooling to 0°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the substituent introduced.

Scientific Research Applications

5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it enables the compound to reach its intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. The presence of the thiadiazole ring also contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(trifluoromethylsulfanyl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3N3S2/c4-3(5,6)11-2-9-8-1(7)10-2/h(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARYPXLLNXRQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)SC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154962-96-5
Record name 5-[(trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
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